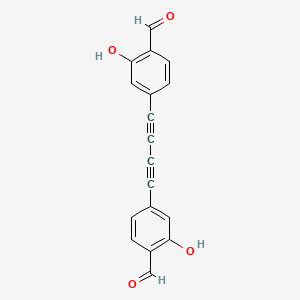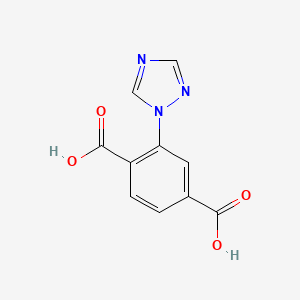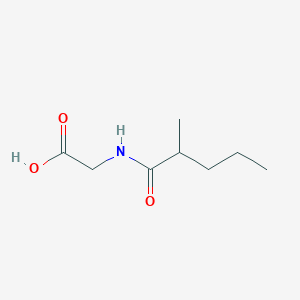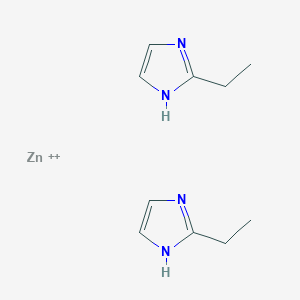
(E)-3-(4-chlorophenyl)-N'-hydroxypropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-clorofenil)-N’-hidroxopropanimidamida es un compuesto orgánico con un interés significativo en varios campos científicos debido a su estructura química única y sus propiedades. Este compuesto presenta un grupo clorofenilo y una porción de hidroxopropanimidamida, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (E)-3-(4-clorofenil)-N’-hidroxopropanimidamida típicamente implica la reacción de 4-clorobenzaldehído con clorhidrato de hidroxilamina para formar la oxima correspondiente. Este intermedio se somete luego a una reordenación de Beckmann para producir la hidroxopropanimidamida deseada. Las condiciones de reacción a menudo incluyen el uso de catalizadores ácidos y temperaturas controladas para asegurar la formación del isómero (E).
Métodos de Producción Industrial
La producción industrial de (E)-3-(4-clorofenil)-N’-hidroxopropanimidamida puede implicar la síntesis a gran escala utilizando reactores de flujo continuo para mantener condiciones de reacción consistentes y altos rendimientos. El uso de sistemas automatizados para la adición de reactivos y el control de la temperatura es crucial para la producción eficiente de este compuesto.
Análisis De Reacciones Químicas
Tipos de Reacciones
(E)-3-(4-clorofenil)-N’-hidroxopropanimidamida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar los compuestos carbonílicos correspondientes.
Reducción: La porción de imidamida se puede reducir a aminas en condiciones adecuadas.
Sustitución: El grupo clorofenilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de derivados clorofenilo sustituidos.
Aplicaciones Científicas De Investigación
(E)-3-(4-clorofenil)-N’-hidroxopropanimidamida tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por su potencial como inhibidor enzimático o ligando para receptores biológicos.
Medicina: Se explora por sus potenciales propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (E)-3-(4-clorofenil)-N’-hidroxopropanimidamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La porción de hidroxopropanimidamida puede formar enlaces de hidrógeno con sitios activos, inhibiendo la actividad enzimática o modulando las funciones del receptor. El grupo clorofenilo puede mejorar la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
- (E)-3-(4-clorofenil)acrilamida
- (E)-3-(4-clorofenil)ácido acrílico
- (E)-3-(4-clorofenil)acroleína
Unicidad
(E)-3-(4-clorofenil)-N’-hidroxopropanimidamida destaca por su combinación única de una porción de hidroxopropanimidamida y un grupo clorofenilo, lo que confiere reactividad química y actividad biológica distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C9H11ClN2O |
|---|---|
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C9H11ClN2O/c10-8-4-1-7(2-5-8)3-6-9(11)12-13/h1-2,4-5,13H,3,6H2,(H2,11,12) |
Clave InChI |
LVFFODAVROSRCN-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1CC/C(=N/O)/N)Cl |
SMILES canónico |
C1=CC(=CC=C1CCC(=NO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759568.png)


![Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate](/img/structure/B11759597.png)

![tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11759606.png)

![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)


![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B11759634.png)

